molecular formula C13H23ClN4O3S B1144758 Ranitidine-d6 Hydrochloride

Ranitidine-d6 Hydrochloride

Cat. No.: B1144758
M. Wt: 356.90 g/mol
InChI Key: GGWBHVILAJZWKJ-DICWLCDHSA-N
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Description

Ranitidine-d6 (hydrochloride) is a deuterated form of ranitidine hydrochloride, which is a histamine H2 receptor antagonist. This compound is primarily used as an internal standard for the quantification of ranitidine in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling in ranitidine-d6 (hydrochloride) enhances its stability and allows for more accurate quantification in scientific research .

Biochemical Analysis

Biochemical Properties

Ranitidine-d6 Hydrochloride, like its non-deuterated form, interacts with histamine H2 receptors. These receptors are proteins that play a crucial role in gastric acid regulation. By binding to these receptors, this compound inhibits the action of histamine, reducing the production of stomach acid .

Cellular Effects

This compound impacts various cellular processes by influencing cell signaling pathways related to gastric acid production. By antagonizing the histamine H2 receptors, it reduces the activation of adenylate cyclase, leading to decreased levels of cyclic AMP. This results in reduced activation of proton pumps, thereby decreasing gastric acid secretion .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to histamine H2 receptors. This binding inhibits the action of histamine, a molecule that normally stimulates gastric acid production. The inhibition of histamine prevents the activation of adenylate cyclase and the subsequent production of cyclic AMP, a key molecule in the signal transduction pathway that leads to acid secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ranitidine-d6 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of ranitidine. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the ranitidine molecule are replaced with deuterium atoms using deuterated reagents under specific reaction conditions. This process typically involves the use of deuterated solvents and catalysts to facilitate the exchange reaction .

Industrial Production Methods

Industrial production of ranitidine-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction techniques to ensure the incorporation of deuterium atoms into the ranitidine molecule. The final product is then purified using techniques such as crystallization and chromatography to achieve the desired purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Ranitidine-d6 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ranitidine-d6 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as an internal standard in analytical chemistry for the quantification of ranitidine in various samples using GC-MS and LC-MS techniques.

    Biology: Employed in pharmacokinetic studies to track the metabolism and distribution of ranitidine in biological systems.

    Medicine: Utilized in clinical research to study the efficacy and safety of ranitidine-based therapies for conditions such as ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.

    Industry: Applied in the pharmaceutical industry for quality control and assurance of ranitidine-containing products

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ranitidine-d6 (hydrochloride)

Ranitidine-d6 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate quantification in analytical applications. This isotopic labeling makes it particularly valuable as an internal standard in mass spectrometry-based analyses, where precise quantification is essential .

Properties

IUPAC Name

(E)-1-N'-[2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/b13-9+;/i2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWBHVILAJZWKJ-DICWLCDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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